molecular formula C12H17N3S B14369612 N'-(Diethylcarbamothioyl)benzenecarboximidamide CAS No. 90473-88-4

N'-(Diethylcarbamothioyl)benzenecarboximidamide

Cat. No.: B14369612
CAS No.: 90473-88-4
M. Wt: 235.35 g/mol
InChI Key: XDWZJLDSFUSSRA-UHFFFAOYSA-N
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Description

N’-(Diethylcarbamothioyl)benzenecarboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Diethylcarbamothioyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with diethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-(Diethylcarbamothioyl)benzenecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(Diethylcarbamothioyl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(Diethylcarbamothioyl)benzenecarboximidamide involves its interaction with specific molecular targets. For example, as an ionophore, it facilitates the transport of ions across membranes by forming complexes with metal ions. This interaction is mediated by the thiourea group, which binds to the metal ions and stabilizes them in the membrane environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(Diethylcarbamothioyl)benzenecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain applications, such as ionophore activity in sensor membranes and potential therapeutic effects .

Properties

CAS No.

90473-88-4

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

3-[amino(phenyl)methylidene]-1,1-diethylthiourea

InChI

InChI=1S/C12H17N3S/c1-3-15(4-2)12(16)14-11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,16)

InChI Key

XDWZJLDSFUSSRA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)N=C(C1=CC=CC=C1)N

Origin of Product

United States

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